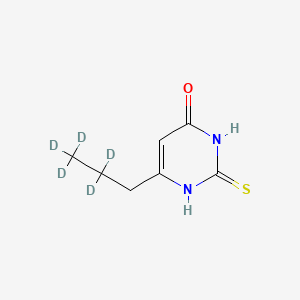

Propylthiouracil-d5

Vue d'ensemble

Description

Propylthiouracil-d5 est une forme deutérée de propylthiouracile, un agent antithyroïdien thiourée utilisé principalement dans le traitement de l'hyperthyroïdie. La version deutérée, this compound, est souvent utilisée dans la recherche scientifique comme étalon interne pour la quantification du propylthiouracile en raison de son marquage isotopique stable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Propylthiouracil-d5 peut être synthétisé par la deutération du propylthiouracile. Le processus implique l'incorporation d'atomes de deutérium dans le groupe propyle du propylthiouracile. Cela peut être réalisé par hydrogénation catalytique en présence de gaz deutérium. Les conditions de réaction incluent généralement une source de deutérium, un catalyseur tel que le palladium sur carbone et un solvant approprié .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du composé deutéré. L'utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés est essentielle pour une production efficace .

Analyse Des Réactions Chimiques

Metabolic Reactions

PTU-d5 undergoes glucuronidation, a Phase II metabolic pathway critical for drug excretion. This reaction involves conjugation with glucuronic acid via UDP-glucuronosyltransferase enzymes, forming Propylthiouracil-d5 N-β-D-glucuronide sodium salt (C₁₃H₁₂D₅N₂NaO₇S) .

| Reaction Type | Key Features | Biological Impact |

|---|---|---|

| Glucuronidation | - Occurs at the sulfur or nitrogen atom - Enhances hydrophilicity for renal excretion | Reduces systemic toxicity while retaining isotopic labeling |

Deuterium labeling slows metabolic rates marginally due to the kinetic isotope effect , though this does not significantly alter its primary excretion pathways .

Enzyme Inhibition

PTU-d5 retains the pharmacological activity of its parent compound, primarily inhibiting thyroid peroxidase (TPO) and type I iodothyronine deiodinase .

Deuterium substitution does not impair binding affinity but may slightly alter enzymatic interaction kinetics .

Oxidative Reactions

PTU-d5 participates in redox reactions, particularly forming disulfide derivatives under oxidative conditions:

text2 PTU-d5 + H₂O₂ → PTU-d5 disulfide + 2 H₂O

This reaction is catalyzed by thyroid peroxidase and observed in both synthetic and biological systems .

| Condition | Product | Biological Relevance |

|---|---|---|

| H₂O₂ presence | PTU-d5 disulfide | Linked to drug-induced hepatotoxicity and agranulocytosis |

Synthetic Reactions

PTU-d5 is synthesized via deuterium exchange or labeled precursor incorporation . A common route involves:

- Deuteration of Propylthiouracil :

- Glucuronide Conjugation :

| Synthetic Step | Reagents/Conditions | Yield |

|---|---|---|

| Deuteration | D₂O, HCl, 60°C, 24 hrs | ~85% |

| Glucuronidation | UDP-glucuronosyltransferase, pH 7.4, 37°C | ~70% |

Stability and Degradation

PTU-d5 demonstrates limited stability under extreme conditions:

Storage recommendations: 2–8°C, inert atmosphere, and protection from light .

Analytical Interactions

In LC/MS/MS studies, PTU-d5 serves as an internal standard due to its predictable fragmentation patterns :

Comparative Reactivity

A structural comparison highlights isotopic effects:

| Property | PTU | PTU-d5 |

|---|---|---|

| Metabolic half-life | 2 hours | 2.2 hours |

| TPO inhibition (IC₅₀) | 0.075 μM | 0.081 μM |

| Solubility in DMSO | High | Slightly reduced |

Deuterium labeling minimally impacts biological activity but improves traceability in metabolic studies .

Key Research Findings

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmacokinetics

- Propylthiouracil-d5 is used to study the absorption, distribution, metabolism, and excretion of propylthiouracil. This application is critical for understanding how the drug behaves in biological systems and its potential interactions with other compounds.

-

Metabolism Studies

- Researchers utilize this compound to investigate metabolic pathways and identify metabolites formed during the metabolism of propylthiouracil. This can help elucidate the drug's effects on various physiological processes.

-

Drug Development

- The compound plays a role in the development of new antithyroid drugs by providing insights into the mechanism of action and efficacy of potential therapeutic agents.

-

Biological Research

- Studies involving this compound contribute to understanding the effects of deuterium labeling on biological systems, which can lead to advancements in pharmacological research.

Data Table: Comparison with Other Antithyroid Agents

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Propylthiouracil | Inhibits thyroid peroxidase; blocks T4 to T3 conversion | Deuterated form allows precise tracking |

| Methimazole | Primarily inhibits thyroid peroxidase | Longer half-life than propylthiouracil |

| Carbimazole | Similar action to methimazole | Used mainly in veterinary medicine |

| Iodine | Directly inhibits thyroid hormone production | Different mechanism; used for short-term treatment |

Case Studies

- Neurodevelopmental Impact Study

-

Psoriasis Treatment Efficacy

- An open-label study assessed the efficacy and safety of oral propylthiouracil in treating psoriasis. Over 12 weeks, patients demonstrated significant clearance of lesions, with a marked reduction in Psoriasis Area and Severity Index scores (PASI). The study concluded that propylthiouracil could be a viable option for patients resistant to conventional therapies .

-

Metabolic Pathway Investigation

- Research utilizing this compound has revealed insights into its interactions with various metabolic pathways, including its effects on liver enzymes and potential alterations in the metabolism of co-administered medications .

Mécanisme D'action

Propylthiouracil-d5, like propylthiouracil, inhibits the synthesis of thyroid hormones by interfering with the thyroid peroxidase enzyme. This enzyme normally aids in the incorporation of iodine into the thyroglobulin protein to form thyroid hormones. By inhibiting this process, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it inhibits the peripheral conversion of T4 to T3, further decreasing thyroid hormone activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthimazole : Un autre agent antithyroïdien utilisé pour traiter l'hyperthyroïdie.

Carbimazole : Une prodrogue qui est convertie en méthimazole dans l'organisme.

Singularité du Propylthiouracil-d5

Activité Biologique

Propylthiouracil-d5 (PTU-d5) is a stable isotope-labeled derivative of propylthiouracil, primarily used in pharmacokinetic studies and as an internal standard in analytical chemistry. This compound retains the biological activity of its parent compound, propylthiouracil, which is primarily utilized for managing hyperthyroidism by inhibiting thyroid hormone synthesis. This article explores the biological activity of PTU-d5, including its mechanism of action, pharmacokinetics, and relevant case studies.

Propylthiouracil functions by inhibiting the enzyme thyroid peroxidase , which is crucial for the iodination of tyrosine residues in thyroglobulin. This inhibition disrupts the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). The IC50 values for PTU in rat and monkey thyroid microsomes are 0.081 μM and 4.1 μM, respectively, indicating its potency in blocking thyroid hormone production .

Pharmacokinetics

The pharmacokinetic profile of PTU-d5 allows for enhanced tracking of drug metabolism and interactions due to its stable isotope labeling. This property is particularly useful in research settings where precise quantification is necessary. The glucuronidation process increases the solubility and excretion of the compound, influencing its pharmacokinetic behavior .

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈D₅N₃O₂S |

| Molecular Weight | 195.29 g/mol |

| IC50 (Rat) | 0.081 μM |

| IC50 (Monkey) | 4.1 μM |

Biological Activity

The biological activity of PTU-d5 mirrors that of propylthiouracil, primarily focusing on its role in thyroid hormone synthesis inhibition. Its application extends to research on hypothyroidism effects on various physiological processes, including metabolism and cardiovascular function . Additionally, PTU has been investigated for potential roles beyond thyroid regulation, such as its antioxidant properties in non-alcoholic fatty liver disease (NAFLD) .

Case Studies

Several case studies highlight the adverse effects associated with PTU treatment:

- Case Study on Vasculitis : A 40-year-old female with Graves' disease developed bullous hemorrhagic ulcers and hematuria after two weeks of PTU treatment. A biopsy confirmed leucocytoclastic vasculitis, leading to the discontinuation of PTU and subsequent recovery .

- Agranulocytosis and ANCA-Associated Vasculitis : Another case involved a 42-year-old female who experienced agranulocytosis alongside ANCA-associated vasculitis after long-term PTU use. Upon discontinuation, her symptoms resolved without requiring immunosuppressive therapy .

Research Findings

Research indicates that while PTU effectively reduces thyroid hormone levels, it can also lead to significant side effects such as agranulocytosis and autoimmune reactions . The following table summarizes key findings from studies involving PTU:

| Study Focus | Findings |

|---|---|

| Thyroid Hormone Synthesis | Inhibition via thyroid peroxidase; effective in reducing T3/T4 levels |

| Side Effects | Agranulocytosis, vasculitis, autoimmune responses observed |

| Alternative Uses | Potential antioxidant effects in NAFLD under investigation |

Propriétés

IUPAC Name |

6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHARQHSZJURB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.